5-Bromo-1-phenylpyrazin-2(1H)-one
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Overview
Description
5-Bromo-1-phenylpyrazin-2(1H)-one is a heterocyclic organic compound that contains a pyrazine ring substituted with a bromine atom and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-phenylpyrazin-2(1H)-one typically involves the bromination of 1-phenylpyrazin-2(1H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar bromination reactions but on a larger scale. The process may be optimized for yield and purity, and may include steps for the purification of the final product, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-phenylpyrazin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazine ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-phenylpyrazinone derivative.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-1-phenylpyrazin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, compounds like this compound may be investigated for their potential as pharmaceutical agents. They can be screened for activity against various biological targets, such as enzymes or receptors.
Industry
In industry, such compounds may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Bromo-1-phenylpyrazin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets through binding to active sites or altering protein function. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpyrazin-2(1H)-one: Lacks the bromine substituent, which may affect its reactivity and applications.
5-Chloro-1-phenylpyrazin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, which may lead to different chemical properties and reactivity.
5-Iodo-1-phenylpyrazin-2(1H)-one: Contains an iodine atom, which is larger and more reactive than bromine.
Uniqueness
5-Bromo-1-phenylpyrazin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and potential applications. Bromine is a good leaving group, making the compound suitable for various substitution reactions.
Properties
IUPAC Name |
5-bromo-1-phenylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-7-13(10(14)6-12-9)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOSGDWFNSROQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=CC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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